

Unveiling the Research Landscape of CAS 169340-04-9: A Technical Guide

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Compound of Interest

Compound Name: ZM 253270

Cat. No.: B1684410

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 169340-04-9 is chemically known as Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate. It is a synthetic monoazo dye also recognized by several synonyms, including D&C Red No. 7, Pigment Red 57:1, and Lithol Rubine BK. Primarily utilized as a vibrant red pigment in a wide array of industrial and consumer products such as inks, coatings, plastics, and cosmetics, its research applications are predominantly centered on toxicological and safety assessments rather than therapeutic drug development. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on quantitative toxicological data, detailed experimental methodologies, and visual representations of experimental workflows.

Toxicological Profile

The main body of scientific literature on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate investigates its safety profile. Key studies have focused on repeat-dose toxicity, mutagenicity, and skin sensitization.

Quantitative Toxicological Data

The following table summarizes the key quantitative findings from toxicological evaluations of D&C Red No. 7.

Study Type	Species	Dose Levels	Key Findings	NOAEL (No-Observed-Adverse-Effect Level)
28-Day Repeated Dose Oral Toxicity	Rat (Crj:CD (Sprague-Dawley))	0, 100, 300, 1000 mg/kg/day	Increased incidence of renal tubule regeneration in males (≥ 300 mg/kg). Increased incidence of renal tubule regeneration and necrotic/foamy tubular epithelial cells in females (≥ 100 mg/kg). Decreased thymus weights in females (≥ 100 mg/kg). Altered serum chemistry in males at 1000 mg/kg (decreased K ⁺ , total cholesterol; increased Cl ⁻ , GOT).[1]	Male: 100 mg/kg/day.[1] Female: < 100 mg/kg/day.[1]
Chromosomal Aberration Test (In Vitro)	Chinese Hamster Lung (CHL/IU) cells	Up to 5 mg/mL	No induction of structural or numerical chromosomal aberrations with or without	Not Applicable

metabolic
activation.[\[1\]](#)

Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537	Not specified in summary	Negative for mutagenic activity.	Not Applicable
Skin Sensitization (HET-CAM Assay)	Chicken Embryo Chorioallantoic Membrane	1% aqueous dilution	No indication of skin sensitization.	Not Applicable
Reproductive/Developmental Toxicity	Rat	5, 16, 50 mg/kg/day (by gavage on days 6-15 of pregnancy)	No adverse maternal effects or effects on embryo-fetal development.	1000 mg/kg/day. [1]

Experimental Protocols

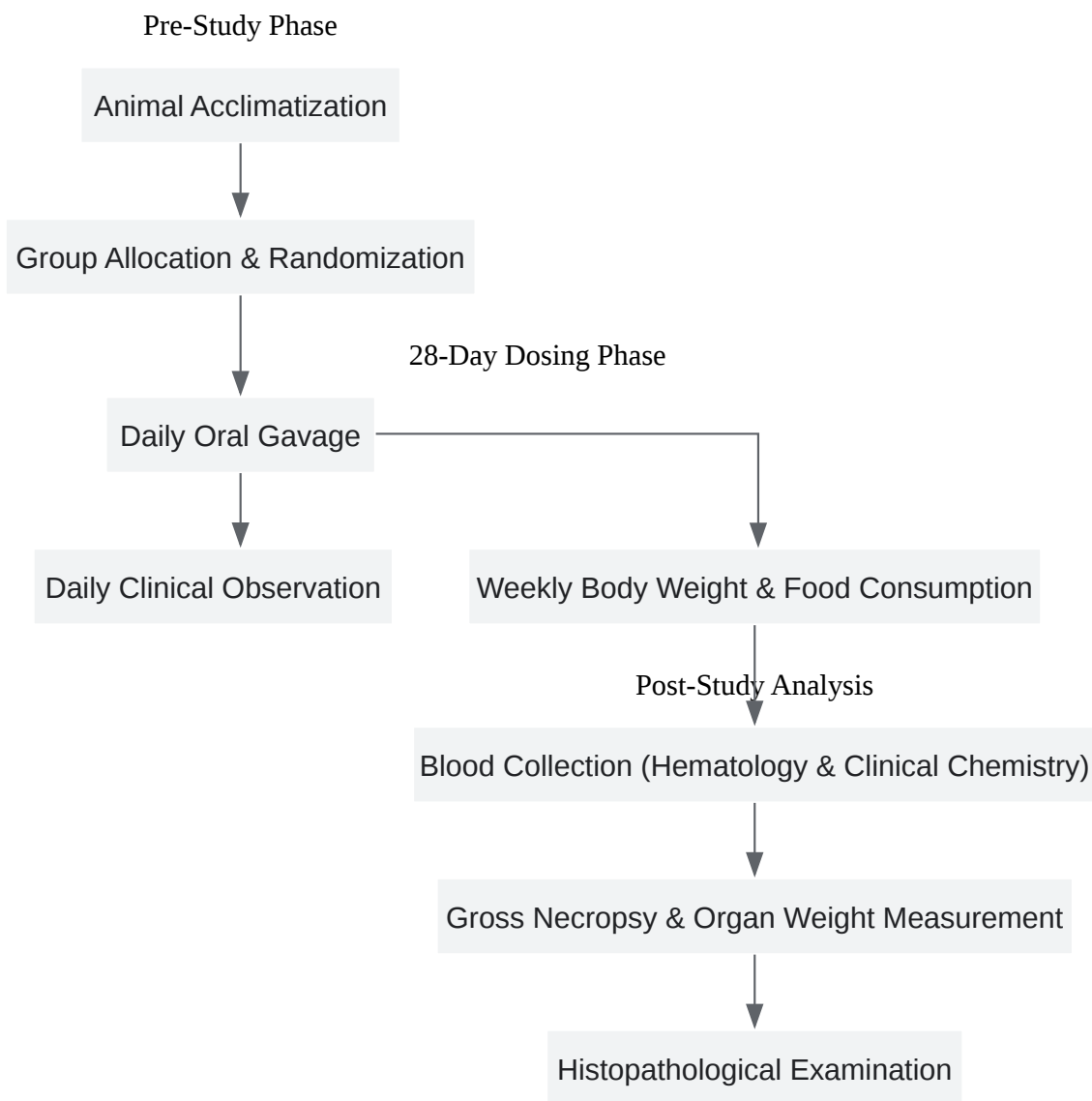
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key toxicological assays performed on this compound, based on standard OECD guidelines.

28-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 407)

This study aims to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

- Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain), with an equal number of males and females per group.
- Group Allocation: At least three dose groups and one control group.

- Administration: The test substance is administered orally via gavage daily for 28 consecutive days. The vehicle used for the control group should be the same as for the test substance.
- Observations:
 - Clinical Signs: Animals are observed daily for any signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus) are weighed.
 - Histopathology: Tissues from all control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.



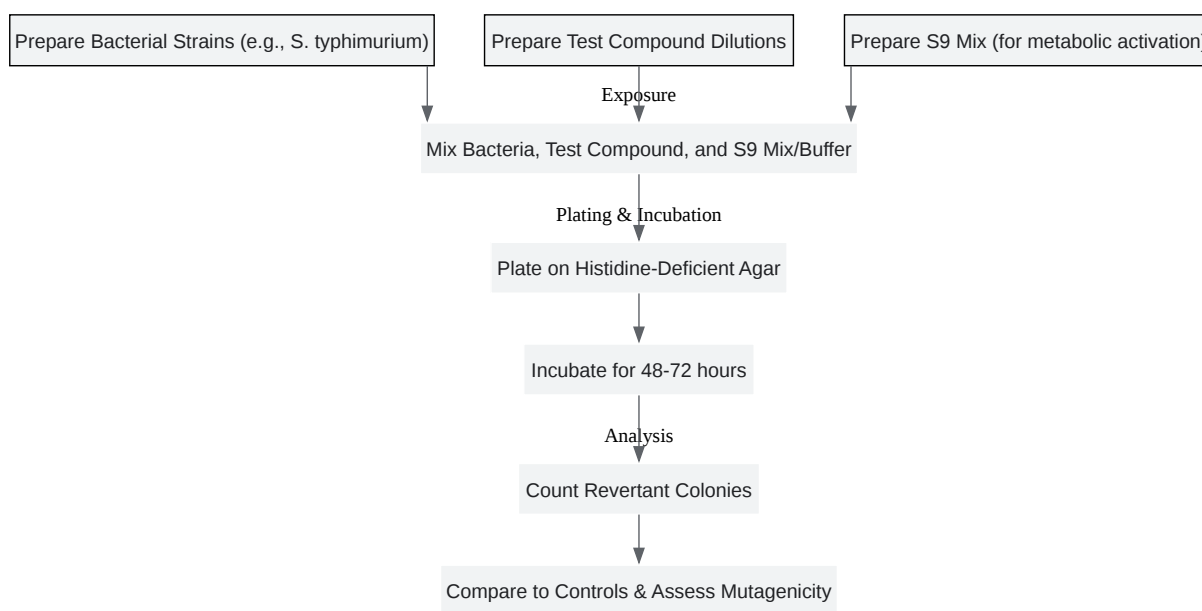
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Workflow for a 28-Day Repeated Dose Oral Toxicity Study.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium*.

- **Bacterial Strains:** A set of *Salmonella typhimurium* strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.



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General Workflow for the Ames Test.

Research Applications in Drug Development: A Noteworthy Absence

Despite its well-characterized toxicological profile, there is a conspicuous absence of research on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate within the domain of drug development. Searches of scientific literature and databases do not yield studies investigating this compound for any therapeutic purpose. There is no publicly available data on

its interaction with specific biological targets, its mechanism of action in a pharmacological context, or its potential to modulate any signaling pathways relevant to disease. While there is a passing mention of its potential use in drug delivery systems, this appears to be a speculative statement based on its general properties of stability and low toxicity, rather than the result of dedicated research.

Conclusion

The research landscape for CAS number 169340-04-9, or Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate, is firmly rooted in industrial toxicology and safety assessment. The available data indicates a low level of concern for genotoxicity and skin sensitization, with a defined NOAEL for oral toxicity in rats. For researchers and scientists in the field of drug development, this compound does not currently present itself as a viable candidate for therapeutic investigation. The lack of any known biological targets or pharmacological activity suggests that its utility is likely to remain confined to its role as a colorant. Future research, if any, might explore its potential as a stable, non-toxic carrier in novel material science applications, but its journey as a potential therapeutic agent has yet to begin.

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References

- 1. Buy Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | 7023-61-2 [smolecule.com]
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